6-(4-溴苯基)哒嗪-3-醇

概述

描述

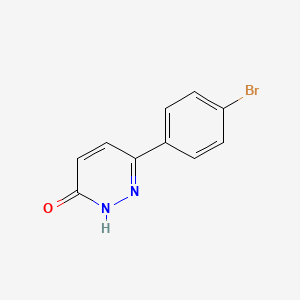

6-(4-Bromophenyl)pyridazin-3-ol is a heterocyclic compound with the molecular formula C10H7BrN2O It is a derivative of pyridazine, a six-membered ring containing two adjacent nitrogen atoms

科学研究应用

6-(4-Bromophenyl)pyridazin-3-ol has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

Industry: It is used in the development of new materials with specific properties, such as liquid crystals.

作用机制

Target of Action

The primary target of 6-(4-Bromophenyl)pyridazin-3-ol is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission, and any alteration in its activity can lead to significant behavioral changes and impairments in body movement .

Mode of Action

This inhibition could disrupt normal nerve impulse transmission, leading to various physiological and behavioral changes .

Biochemical Pathways

The biochemical pathways affected by 6-(4-Bromophenyl)pyridazin-3-ol are likely related to the cholinergic nervous system, given its interaction with AchE . Disruption of AchE activity can affect the breakdown of acetylcholine, a neurotransmitter essential for communication between nerve cells. This disruption can lead to an accumulation of acetylcholine, potentially causing overstimulation of the muscles and glands.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

The inhibition of AchE by 6-(4-Bromophenyl)pyridazin-3-ol could lead to an increase in acetylcholine levels, potentially causing overstimulation of muscles and glands. This overstimulation could manifest as behavioral changes and impairments in body movement . Additionally, the compound might have an impact on oxidative stress, as indicated by a dose-dependent increase in malondialdehyde (MDA), a biomarker for oxidative injury .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenyl)pyridazin-3-ol typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromobenzaldehyde hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as acetic anhydride, to yield the desired pyridazin-3-ol derivative.

Industrial Production Methods

Industrial production methods for 6-(4-Bromophenyl)pyridazin-3-ol are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness.

化学反应分析

Types of Reactions

6-(4-Bromophenyl)pyridazin-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.

Substitution: The bromine atom in the 4-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR) under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridazin-3-ol derivatives, which can be further functionalized for specific applications .

相似化合物的比较

Similar Compounds

Pyridazine: The parent compound, which lacks the bromophenyl and hydroxyl groups.

Pyridazinone: A derivative with a keto group at the 3-position instead of a hydroxyl group.

4-Bromophenyl derivatives: Compounds with the 4-bromophenyl group attached to different heterocyclic cores.

Uniqueness

6-(4-Bromophenyl)pyridazin-3-ol is unique due to the presence of both the bromophenyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile modifications and applications in various fields .

生物活性

6-(4-Bromophenyl)pyridazin-3-ol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure

The molecular structure of 6-(4-Bromophenyl)pyridazin-3-ol features a pyridazine ring substituted with a bromophenyl group. This structural configuration is significant for its interaction with biological targets.

The biological activity of 6-(4-Bromophenyl)pyridazin-3-ol is primarily attributed to its ability to interact with various molecular targets within cells. It is believed to act through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, which can lead to altered cellular responses.

- Modulation of Protein Interactions : By binding to target proteins, it may disrupt or enhance their interactions, affecting downstream signaling processes.

Anticancer Activity

Research has indicated that 6-(4-Bromophenyl)pyridazin-3-ol exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines. A summary of findings is presented in the table below:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 10 | Growth inhibition |

| HeLa (Cervical) | 12 | Induction of apoptosis |

| B16F10 (Melanoma) | 15 | Cell cycle arrest |

These results suggest that the compound may have potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

In addition to its anticancer effects, 6-(4-Bromophenyl)pyridazin-3-ol has been evaluated for antimicrobial properties. Preliminary studies indicate activity against several bacterial strains, which could be beneficial in developing new antibiotics.

Case Studies

- Study on Cancer Cell Lines : A study conducted by researchers demonstrated the efficacy of 6-(4-Bromophenyl)pyridazin-3-ol in inhibiting the proliferation of multiple cancer cell lines, highlighting its potential for further development as an anticancer drug .

- Molecular Docking Studies : Molecular docking experiments have been performed to predict the binding affinity of 6-(4-Bromophenyl)pyridazin-3-ol with various proteins involved in cancer progression. These studies provide insights into how the compound interacts at the molecular level, supporting its role as a drug candidate .

属性

IUPAC Name |

3-(4-bromophenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDHLGDAZQDUBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=O)C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351033 | |

| Record name | 6-(4-bromophenyl)pyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50636-57-2 | |

| Record name | 6-(4-bromophenyl)pyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。